1,5-Naphthyridine,4-fluoro-
Description
Overview of the Naphthyridine Ring System and its Isomeric Forms
The term "naphthyridine" refers to a family of heterocyclic compounds characterized by a bicyclic structure composed of two fused pyridine (B92270) rings. vidhyayanaejournal.org These aromatic systems are also known as pyridopyridines or diazanaphthalenes. vidhyayanaejournal.orgmdpi.com The arrangement of the two nitrogen atoms within the dual-ring framework gives rise to six possible positional isomers: 1,5-naphthyridine (B1222797), 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine. vidhyayanaejournal.org Each isomer, while sharing the molecular formula C₈H₆N₂, possesses a unique set of chemical and physical properties.
The first synthesis of an unsubstituted naphthyridine, specifically the 1,5-isomer, was reported in 1927 by Brobansky and Sucharda, who adapted the Skraup quinoline (B57606) synthesis using 3-aminopyridine (B143674). mdpi.com This seminal work laid the foundation for the exploration of naphthyridine chemistry. The name "naphthyridine" was officially indexed in Chemical Abstracts in 1936. mdpi.com Early research, such as that published in The Journal of Organic Chemistry in 1963, began to detail the synthesis and properties of 1,5-naphthyridine and its simple alkyl derivatives. acs.org Over the decades, a variety of synthetic methodologies, including the Gould-Jacobs reaction, Friedländer synthesis, and hetero-Diels-Alder reactions, have been developed to construct the 1,5-naphthyridine scaffold. nih.govencyclopedia.pubresearchgate.net
The 1,5-naphthyridine framework is a planar, aromatic system. Its structure can be viewed as an analog of naphthalene (B1677914) where two CH groups are replaced by nitrogen atoms. This incorporation of nitrogen atoms significantly influences the electronic distribution and chemical reactivity of the molecule. The nitrogen atoms act as electron sinks, creating regions of lower electron density in the rings and making the scaffold susceptible to nucleophilic attack. The specific placement of the nitrogen atoms at the 1 and 5 positions results in a unique electronic and steric environment compared to its other isomers, influencing its coordination properties and biological interactions. nih.govsmolecule.com
Rationale for Fluorine Incorporation into Heterocyclic Systems
The introduction of fluorine into organic molecules, particularly heterocyclic systems, is a widely employed strategy in drug discovery and materials science. researchgate.netnih.gov This is due to the unique properties that fluorine imparts.
Fluorine is the most electronegative element, and its presence on an aromatic ring has a profound impact on the molecule's reactivity. nih.gov The strong electron-withdrawing inductive effect (-I effect) of fluorine deactivates the aromatic ring towards electrophilic substitution. nih.gov Conversely, this electron-withdrawing nature can enhance the reactivity of the system towards nucleophilic aromatic substitution (SNAr). mdpi.com The incorporation of a fluorine atom can also influence the acidity and basicity of nearby functional groups. nih.govnih.gov For instance, fluorination can affect the basicity of nitrogen heterocycles. beilstein-journals.org In some cases, the presence of fluorine can also stabilize adjacent carbocations. oup.com
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a high bond dissociation energy. researchgate.netoup.com This inherent strength often enhances the metabolic stability of molecules, a desirable trait in pharmaceutical development. researchgate.netnih.gov While historically challenging to form and cleave, the C-F bond has become a valuable tool in synthetic chemistry. researchgate.netrsc.org The development of new fluorination and C-F activation methods has allowed for the late-stage functionalization of complex molecules. researchgate.netnih.gov This provides a powerful strategy for modifying the properties of a lead compound to optimize its biological activity and pharmacokinetic profile. researchgate.net
Specific Academic Interest in 4-Fluoro-1,5-Naphthyridine
The specific academic interest in 4-fluoro-1,5-naphthyridine stems from the combination of the unique properties of the 1,5-naphthyridine scaffold and the strategic advantages of fluorine incorporation. Researchers are interested in how the fluorine atom at the 4-position modifies the electronic landscape and reactivity of the 1,5-naphthyridine system.
Recent research has focused on the development of synthetic methodologies to access fluorinated 1,5-naphthyridine derivatives. For instance, a one-pot diazotization-fluorodediazoniation protocol has been shown to be an effective method for synthesizing fluorinated 1,5-naphthyridines in high yield. mdpi.com Another approach involves the use of pre-fluorinated building blocks in cyclization reactions. mdpi.com A 2023 study detailed the synthesis of 7-fluoro-4-hydroxy- researchgate.netCurrent time information in Bangalore, IN.naphthyridine-3-carbonitrile, highlighting the ongoing efforts to create functionalized fluorinated naphthyridines. researchgate.net
The resulting fluorinated compounds are often investigated for their potential biological activities. For example, some fluorinated naphthyridine derivatives have been explored as antibacterial agents. acs.orgmdpi.com The presence of fluorine can enhance the binding affinity of these molecules to their biological targets. The synthesis of poly-substituted 1,5-naphthyridine compounds, including fluorinated analogs, is an active area of research with potential applications in medicinal chemistry and materials science. google.com
Unique Reactivity Profile Conferred by 4-Fluoro Substitution
This enhanced reactivity allows for the displacement of the fluoride (B91410) ion by a wide array of nucleophiles under relatively mild conditions. This is a key transformation in the functionalization of the 1,5-naphthyridine core. For instance, the chloro-analogue at the 4-position, which exhibits similar reactivity, readily undergoes substitution with various amines to produce 4-amino-1,5-naphthyridine derivatives. mdpi.com Similar reactivity is observed with oxygen-based nucleophiles; for example, chloro- and fluoro-substituted naphthyridines can react with sodium methoxide (B1231860) to yield methoxylated products. mdpi.com The versatility of this position as a site for SNAr reactions is a cornerstone of its utility in synthetic chemistry.
| Reaction Type | Nucleophile | Product Type | Significance |
|---|---|---|---|
| Amination | Primary/Secondary Amines | 4-Amino-1,5-naphthyridines | Introduces diverse amino substituents for SAR studies. mdpi.com |
| Alkoxylation | Alkoxides (e.g., NaOMe) | 4-Alkoxy-1,5-naphthyridines | Forms ether linkages, modifying solubility and electronic properties. mdpi.com |
| Thiolation | Thiolates (e.g., NaSMe) | 4-Thioether-1,5-naphthyridines | Creates sulfur-linked analogues for further functionalization. acs.org |
| Cyanation | Cyanide salts | 4-Cyano-1,5-naphthyridines | Introduces a versatile cyano group for conversion into other functionalities. mdpi.com |
Role as a Key Synthetic Intermediate
Leveraging the reactivity conferred by the 4-fluoro substituent, 4-fluoro-1,5-naphthyridine serves as a pivotal intermediate in the synthesis of a multitude of more complex, highly substituted 1,5-naphthyridine derivatives. Its ability to undergo efficient SNAr reactions allows for the late-stage introduction of diverse functional groups, a highly desirable feature in the generation of chemical libraries for drug discovery. mdpi.com
The synthesis of potent and selective inhibitors of biological targets often relies on the strategic functionalization of a core scaffold. For example, 4-amino-1,5-naphthyridine derivatives, readily prepared from 4-chloro- or 4-fluoro-1,5-naphthyridine, have been investigated as inhibitors for various kinases. mdpi.com The 1,5-naphthyridine core itself, particularly when substituted at the 4-position, has been identified as a promising scaffold for developing inhibitors of the TGF-β type I receptor (ALK5), where the nitrogen at the N-1 position is crucial for binding interactions. acs.org The accessibility of the 4-position through the fluoro intermediate enables chemists to systematically explore the structure-activity relationships (SAR) by introducing a wide range of substituents, thereby optimizing potency, selectivity, and pharmacokinetic properties. acs.org
| Intermediate | Reaction | Resulting Compound Class | Application/Target Example |
|---|---|---|---|
| 4-Chloro-1,5-naphthyridine | Direct Amination | 4-Amino-1,5-naphthyridine derivatives | Ligand SB-334867 intermediate. mdpi.com |
| 4-Chloro-1,5-naphthyridine | SNAr with various amines | DYRK1A Inhibitors | Kinase inhibitor development. mdpi.com |
| 4-Fluoro/Chloro-1,5-naphthyridine | SNAr with alkoxides | 4-Alkoxy-1,5-naphthyridines | Precursors for further synthetic modifications. mdpi.com |
| 1,5-Naphthyridine-based ketones | Condensation/Cyclization | Aminothiazole and pyrazole (B372694) derivatives | Potent and selective TGF-β type I receptor inhibitors. acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5FN2 |
|---|---|
Molecular Weight |
148.14 g/mol |
IUPAC Name |
4-fluoro-1,5-naphthyridine |
InChI |
InChI=1S/C8H5FN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H |
InChI Key |
KITRRSNQMNOLEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Fluoro 1,5 Naphthyridine and Its Precursors
Classical and Contemporary Approaches to the 1,5-Naphthyridine (B1222797) Core Structure
The construction of the 1,5-naphthyridine ring system is a well-established area of heterocyclic chemistry, with several named reactions being adapted and refined over the years. These methods typically involve the formation of one of the pyridine (B92270) rings by cyclizing a suitably substituted pyridine precursor.
Cyclization Reactions for 1,5-Naphthyridine Formation
Cyclization reactions represent the most traditional and widely employed strategy for synthesizing the 1,5-naphthyridine skeleton. These methods often start from 3-aminopyridine (B143674) derivatives and build the second pyridine ring.
The Skraup synthesis, a classic method for preparing quinolines, has been effectively adapted for the synthesis of 1,5-naphthyridines. nih.govgoogle.com The reaction typically involves heating a 3-aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.gov The mechanism proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the 1,5-naphthyridine. google.com
Various modifications have been introduced to improve yields and expand the substrate scope. For instance, different catalysts such as iodine, sodium nitrite (B80452) (NaNO₂), potassium iodide (KI), potassium iodate (B108269) (KIO₃), manganese dioxide (MnO₂), or potassium permanganate (B83412) (KMnO₄) have been utilized. nih.gov The use of iodine in a dioxane/water mixture has proven to be an efficient, cost-effective, and reusable catalytic system. nih.gov Furthermore, substituted 3-aminopyridines can be used to generate a range of substituted 1,5-naphthyridines. For example, the reaction of 3-amino-4-methylpyridine (B17607) with acetaldehyde (B116499) leads to the formation of 2,8-dimethyl-1,5-naphthyridine. nih.gov A patent has also described the preparation of 2-methyl-7-fluoro-1,5-naphthyridine from 3-amino-5-fluoropyridine (B1296810) and crotonaldehyde (B89634) using ferrous sulfate (B86663) and sulfuric acid, highlighting the adaptability of the Skraup reaction for fluorinated derivatives. google.com
Table 1: Examples of Skraup Synthesis for 1,5-Naphthyridines
| 3-Aminopyridine Derivative | Reagents | Product | Reference |
| 3-Aminopyridine | Glycerol, H₂SO₄, Oxidizing Agent | 1,5-Naphthyridine | nih.gov |
| 3-Amino-4-methylpyridine | Acetaldehyde | 2,8-Dimethyl-1,5-naphthyridine | nih.gov |
| 3-Amino-5-fluoropyridine | Crotonaldehyde, FeSO₄, H₂SO₄ | 2-Methyl-7-fluoro-1,5-naphthyridine | google.com |
The Gould-Jacobs reaction provides a versatile route to 4-hydroxy-1,5-naphthyridine derivatives, which can be further functionalized. nih.gov The process begins with the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by thermal cyclization. nih.govnih.gov The resulting ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate can then be saponified and decarboxylated to afford 4-hydroxy-1,5-naphthyridine. nih.gov This methodology has been instrumental in synthesizing various substituted 1,5-naphthyridines and has been scaled up for multikilogram production of certain derivatives. nih.gov A key intermediate for potential fluorination, 4-hydroxy-1,5-naphthyridine, is readily accessible through this reaction. nih.gov
Similar to the Gould-Jacobs reaction, the Conrad-Limpach synthesis is a powerful tool for preparing 1,5-naphthyridin-4-ones. nih.gov This reaction involves the thermal condensation of a 3-aminopyridine with a β-ketoester to form a Schiff base intermediate, which then undergoes cyclization. nih.gov An important extension of this method utilizes Meldrum's acid in place of β-ketoesters, which upon reaction with a 3-aminopyridine derivative and subsequent heating in a high-boiling solvent like Dowtherm A, yields 4-hydroxy-1,5-naphthyridines. nih.gov This approach has been used to prepare intermediates for fluorination assays. nih.gov
Table 2: Comparison of Gould-Jacobs and Conrad-Limpach Reactions for 1,5-Naphthyridinone Synthesis
| Reaction | Starting Materials | Key Intermediate | Product | Reference |
| Gould-Jacobs | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester | 4-Hydroxy-1,5-naphthyridine-3-carboxylate | nih.govnih.gov |
| Conrad-Limpach | 3-Aminopyridine, β-Ketoester | Schiff Base | 1,5-Naphthyridin-4-one | nih.gov |
| Conrad-Limpach (Meldrum's Acid variant) | 3-Aminopyridine, Meldrum's Acid | Enamine | 4-Hydroxy-1,5-naphthyridine | nih.gov |
The Friedländer annulation is another cornerstone in the synthesis of fused nitrogen heterocycles, including 1,5-naphthyridines. acs.orgCurrent time information in Bangalore, IN. This reaction typically involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or ester) in the presence of a base or acid catalyst. acs.orgCurrent time information in Bangalore, IN. A modified Friedländer reaction of 3-aminoquinaldehyde with 2-acetylpyridine, for instance, has been used to prepare a benzo[b] acs.orgnaphthyridine derivative. acs.org While traditionally used for quinolines, adaptations of the Friedländer synthesis are valuable for constructing the 1,5-naphthyridine framework. acs.org
Cycloaddition Reactions in 1,5-Naphthyridine Synthesis
Cycloaddition reactions offer a more convergent and often stereocontrolled approach to the 1,5-naphthyridine core. nih.govacs.org The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is particularly prominent. acs.org In this strategy, a 3-azadiene (often an imine derived from a 3-aminopyridine) reacts with a dienophile (an alkene or alkyne) to form a tetrahydronaphthyridine intermediate, which can then be aromatized. nih.gov For example, a series of 4-phenyl-1,5-naphthyridine derivatives have been synthesized from imines prepared from 3-aminopyridines and aldehydes, which then react with styrenes. nih.gov This method allows for the control of stereocenters in the initial cycloadduct. nih.gov The Povarov reaction, a type of aza-Diels-Alder reaction, has also been employed for the synthesis of fused 1,5-naphthyridine systems. acs.org
Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction, particularly the Povarov reaction, stands out as a powerful tool for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives, which can be subsequently aromatized to the corresponding 1,5-naphthyridines. Current time information in Edmonton, CA.nih.govresearchgate.net This cycloaddition typically involves the reaction of an imine, generated in situ from a 3-aminopyridine and an aldehyde, with an alkene. nih.gov The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), and proceeds through a stepwise [4+2]-cycloaddition mechanism. nih.gov
One strategy involves the reaction of imines derived from 3-aminopyridines with styrenes as the olefin component. This approach allows for the controlled formation of two stereocenters in the resulting tetrahydro-1,5-naphthyridine product. nih.gov A subsequent aromatization step, often through oxidation, yields the final 4-substituted-1,5-naphthyridine. nih.gov Modifications of this reaction, such as using vinyl acetamide (B32628) as the dienophile, have also been employed to generate substituted tetrahydro-1,5-naphthyridines. nih.gov
Intramolecular versions of the aza-Diels-Alder reaction have also been developed, providing access to fused 1,5-naphthyridine systems. researchgate.net For instance, aldehydes containing a tethered alkyne can undergo condensation with 3-aminopyridine, and the resulting intermediate can undergo an intramolecular [4+2]-cycloaddition to afford fused chromeno[4,3-b] Current time information in Edmonton, CA.lookchem.comnaphthyridines after dehydrogenation. researchgate.net
Table 1: Examples of Aza-Diels-Alder Reactions for 1,5-Naphthyridine Precursor Synthesis
| Imine Precursor 1 (Amine) | Imine Precursor 2 (Aldehyde) | Dienophile | Catalyst/Conditions | Product Type | Reference |
| 3-Aminopyridine | Various aldehydes | Styrenes | Lewis Acid | 4-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridines | nih.gov |
| 3-Aminopyridine | Various aldehydes | Vinyl acetamide | - | cis-Isomers of tetrahydro-1,5-naphthyridines | nih.gov |
| 3-Aminopyridine | Aldehydes with ortho-alkyne | - (Intramolecular) | BF₃·Et₂O, refluxing chloroform | Chromeno[4,3-b] Current time information in Edmonton, CA.lookchem.comnaphthyridines | researchgate.net |
Cross-Coupling Reactions Followed by Cyclization
Palladium-catalyzed cross-coupling reactions offer a versatile entry point to the 1,5-naphthyridine skeleton. These methods typically involve the coupling of a substituted pyridine with a suitable partner, followed by an intramolecular cyclization to construct the second ring.
The Heck reaction has been utilized in this context. For example, a 3-aminopyridine derivative can be subjected to a Heck reaction with an acrylate (B77674), such as methyl acrylate. The resulting intermediate then undergoes cyclization to form a 1,5-naphthyridinone.
The Stille cross-coupling reaction provides another route. A key example involves the reaction of a chloronitropyridine with tributyl(1-ethoxyvinyl)tin. This is followed by a sequence of reactions including fluorination, condensation with DMF-dimethylacetal, and a nitro reduction-deoxobromination to furnish the 1,5-naphthyridine ring. nih.gov
Table 2: Cross-Coupling Reactions for the Synthesis of 1,5-Naphthyridine Precursors
| Coupling Reaction | Pyridine Substrate | Coupling Partner | Catalyst/Key Reagents | Intermediate/Product | Reference |
| Heck Reaction | 2-Bromo-6-fluoropyridin-3-amine (B1374916) | Methyl acrylate | Pd(OAc)₂, PBu₃ | 1,5-Naphthyridinone derivative | |
| Stille Reaction | Chloronitropyridine | Tributyl(1-ethoxyvinyl)tin | - | 1,5-Naphthyridine derivative | nih.gov |
Regioselective Fluorination Strategies for the 1,5-Naphthyridine Scaffold
With the 1,5-naphthyridine core in hand, the next critical step is the regioselective introduction of a fluorine atom at the 4-position. Both indirect methods, such as diazotation-fluorodediazoniation of a precursor amine, and direct fluorination techniques have been explored.
Diazotation–Fluorodediazoniation Protocols
The transformation of a 4-amino-1,5-naphthyridine to the corresponding 4-fluoro derivative via a diazonium salt intermediate is a well-established and scalable method. This process, a variation of the Balz-Schiemann reaction, circumvents the challenges of direct fluorination. However, it is important to note the potential hazards associated with the thermal instability of diazonium salts, which can be explosive. nih.gov
A significant advancement in this area is the development of a one-pot protocol that avoids the isolation of the hazardous diazonium intermediate. lookchem.comresearchgate.net In this procedure, a 4-amino-1,5-naphthyridine derivative is treated with sodium nitrite (NaNO₂) in anhydrous hydrofluoric acid (HF). nih.govlookchem.comresearchgate.net The reaction mixture is typically heated to induce the fluorodediazoniation, affording the 4-fluoro-1,5-naphthyridine in high yield. lookchem.comresearchgate.net
To mitigate some of the challenges of working with neat HF, such as its high vapor pressure, the use of HF-pyridine complex (Olah's reagent) has been adopted. nih.gov The reaction of a 4-amino-1,5-naphthyridine with sodium nitrite in an HF-pyridine solution provides an effective medium for the one-pot diazotation and subsequent fluorination. nih.gov This method has been shown to produce the desired fluorinated naphthyridine in excellent yields. Another approach involves the initial formation of a diazonium tetrafluoroborate (B81430) salt using reagents like tert-butylnitrite and BF₃·Et₂O, which is then thermally decomposed to yield the fluoro-naphthyridine. nih.gov
Table 3: Diazotation-Fluorodediazoniation for 4-Fluoro-1,5-Naphthyridine Synthesis
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 6-methoxy-1,5-naphthyridin-3-amine (B3390784) | NaNO₂, HF | Heat in autoclave | 3-Fluoro-6-methoxy-1,5-naphthyridine | High | lookchem.comresearchgate.net |
| 6-methoxy-1,5-naphthyridin-3-amine | NaNO₂, HF-Pyridine | -40 °C to 60 °C | 3-Fluoro-6-methoxy-1,5-naphthyridine | 90% | |
| Aminonaphthyridine | tert-butylnitrite, BF₃·Et₂O, then heat | THF, then heptane (B126788) at 85 °C | Fluorinated 1,5-naphthyridine | Good | nih.gov |
Direct Fluorination Methods
Direct C-H fluorination of the 1,5-naphthyridine ring system is an attractive, atom-economical strategy, but it is often hampered by issues of regioselectivity. However, some successful methods have been reported.
A notable example is the selective ortho-fluorination of a hydroxy-1,5-naphthyridine derivative using elemental fluorine (F₂). nih.govresearchgate.netresearchgate.net The reaction is typically carried out in a strong acid, such as concentrated sulfuric acid, which is believed to activate the substrate towards electrophilic attack by fluorine. nih.govresearchgate.net Careful control of reaction parameters, such as the dispersion of the fluorine gas, is crucial for achieving high selectivity and avoiding the formation of tarry byproducts. nih.gov
While direct C-4 fluorination of the parent 1,5-naphthyridine is challenging, electrophilic fluorinating reagents like Selectfluor® have been used for the fluorination of activated naphthyridine systems, although specific examples for the 4-position are not prevalent. acs.org The reactivity is often directed by existing substituents on the ring.
Synthesis of Fluorinated 1,5-Naphthyridine Precursors
An alternative to direct fluorination of the naphthyridine core is the synthesis and subsequent cyclization of fluorinated precursors or the modification of pre-formed naphthyridine rings through precursor functionalization.
Halogen exchange (Halex) reactions represent a classic and industrially important method for the introduction of fluorine into aromatic systems. masterorganicchemistry.com This nucleophilic aromatic substitution (SₙAr) typically involves the displacement of a chloride or bromide atom with a fluoride (B91410) ion, sourced from an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF). masterorganicchemistry.com The reaction is often performed at high temperatures in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com
For the 1,5-naphthyridine system, this method has been successfully applied. One documented example is the conversion of 4-chloro-6-methoxy-1,5-naphthyridine to its corresponding 3-fluoro derivative (note: numbering conventions may vary across sources). researchgate.net The reaction, employing potassium fluoride in DMF at 150°C, proceeded to give the fluorinated product in an 85% yield after 24 hours. researchgate.net This highlights the utility of halo-1,5-naphthyridines as key intermediates for introducing fluorine via nucleophilic substitution. mdpi.com The reactivity in SₙAr is enhanced by the electron-withdrawing nature of the heterocyclic nitrogen atoms. beilstein-journals.org
Table 3: Halogen Exchange for Fluorine Introduction
| Substrate | Reagent | Solvent | Temperature | Yield | Reference(s) |
| 4-Chloro-6-methoxy-1,5-naphthyridine | KF | DMF | 150 °C | 85% | researchgate.net |
Late-stage fluorination is a crucial strategy in drug discovery, allowing for the modification of complex molecules without redesigning the entire synthesis. lookchem.com One powerful method for the regioselective introduction of fluorine into advanced aromatic intermediates is the diazotization-fluorodediazoniation sequence, an advancement of the classic Balz-Schiemann reaction. masterorganicchemistry.com
This strategy was effectively used for the large-scale synthesis of a fluorinated 1,5-naphthyridine intermediate. lookchem.comscientificupdate.com The process involves the diazotization of a naphthyridine amine, such as 6-methoxy-1,5-naphthyridin-3-amine, with a nitrite source (e.g., NaNO₂) in hydrogen fluoride (HF) or a pyridine/HF mixture. masterorganicchemistry.comlookchem.com The resulting diazonium salt is then thermally decomposed to yield the fluoro-naphthyridine. A significant advantage of this one-pot protocol is that it avoids the isolation of the often unstable diazonium salt intermediate. lookchem.comscientificupdate.com For example, reacting 6-methoxy-1,5-naphthyridin-3-amine with NaNO₂ in HF, followed by heating to 65 °C in an autoclave, produced the desired 7-fluoro-2-methoxy-1,5-naphthyridine (B3070505) in high purity. lookchem.com
Another approach involves the synthesis of the 1,5-naphthyridine core from pre-fluorinated building blocks, such as reacting a 3-amino-fluoropyridine derivative with a suitable carbonyl compound. mdpi.com
Synthesis of Poly-Substituted 4-Fluoro-1,5-Naphthyridine Derivatives
The synthesis of poly-substituted 4-fluoro-1,5-naphthyridines often involves multi-step sequences where substitution patterns are established on precursors before the final naphthyridine ring is formed, or by further functionalization of a pre-formed fluoro-naphthyridine core.
Strategies for producing these complex molecules can involve cross-coupling reactions, such as Suzuki or Stille couplings, on a halo-fluoro-naphthyridine intermediate. For instance, a 4-chloro or 4-bromo-fluoro-1,5-naphthyridine could be subjected to a palladium-catalyzed reaction to introduce aryl or alkyl groups at the 4-position. lookchem.com Furthermore, nucleophilic aromatic substitution (SₙAr) is a powerful tool, where the fluorine atom itself or another halogen on the ring can be displaced by various nucleophiles, including amines, alkoxides, or thiolates, to build molecular complexity. researchgate.net
Patents describe the synthesis of complex derivatives such as 1-{4-[6-(3-aminopiperidin-1-yl)pyridin-3-ylamino]-6-(3-chloro-5-fluoro-4-hydroxyphenyl)-1,5-naphthyridin-3-yl}ethanone, illustrating the intricate substitution patterns that can be achieved. The synthesis of such molecules relies on a toolbox of reactions, including aminations and cross-couplings, applied sequentially to a functionalized fluoro-1,5-naphthyridine core.
Reactivity and Reaction Mechanisms of 4 Fluoro 1,5 Naphthyridine
Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
The 1,5-naphthyridine (B1222797) ring system is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is further amplified at the 4-position by the strong inductive electron-withdrawing effect of the fluorine atom. This electronic arrangement makes the 4-position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.
Mechanism of Fluorine Displacement by Various Nucleophiles
The displacement of the fluorine atom in 4-fluoro-1,5-naphthyridine by a nucleophile proceeds via a well-established two-step addition-elimination mechanism. libretexts.org
Elimination of Fluoride (B91410): In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.
A notable aspect of SNAr reactions is the reactivity trend of the leaving groups, which is often F > Cl > Br > I. masterorganicchemistry.com This is contrary to the trend observed in SN1 and SN2 reactions. The reason is that the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to initial attack. This inductive pull outweighs its bond strength, making fluorine an excellent leaving group in this context. masterorganicchemistry.com
Directed Nucleophilic Substitution Facilitated by Fluorine
The fluorine atom at the 4-position is an excellent leaving group in SNAr reactions, facilitating the synthesis of a wide array of 4-substituted 1,5-naphthyridine derivatives.
The displacement of a halogen at the 4-position of the 1,5-naphthyridine core by an amine is a common synthetic strategy. While many examples in the literature utilize 4-chloro-1,5-naphthyridine, the principles are directly applicable and often more efficient with the 4-fluoro analogue due to its enhanced reactivity. nih.gov For instance, 4-chloro-1,5-naphthyridines have been shown to react with various amines, such as 3-(2-nitro-1-imidazolyl)-propylamine, to yield the corresponding 4-amino-1,5-naphthyridine derivatives in good yields. nih.gov The reaction typically proceeds by heating the halo-naphthyridine with the desired amine, sometimes in the presence of a base.
| Substrate | Amine Nucleophile | Conditions | Product | Reference |
| 4-Chloro-1,5-naphthyridine | 3-(2-Nitro-1-imidazolyl)-propylamine | Not specified | 4-(3-(2-Nitro-1H-imidazol-1-yl)propylamino)-1,5-naphthyridine | nih.gov |
| 4-Chloro-1,5-naphthyridine | Various amines | Not specified | 4-Amino-1,5-naphthyridine derivatives | nih.gov |
| 4-Bromo-1,5-naphthyridine | Tetrahydropyran-amide | Pd catalyst, (R)-(+)-BINAP | Amide-containing 1,5-naphthyridine derivative | nih.gov |
| Halogenated 1,5-naphthyridines | Commercially available amines | Cs₂CO₃, 110 °C | 4-Amino-1,5-naphthyridine derivatives | mdpi.com |
The synthesis of alkoxy- and phenoxy-1,5-naphthyridines can be readily achieved through the SNAr reaction of 4-fluoro-1,5-naphthyridine. A documented example includes the nucleophilic displacement of a fluorine atom on a 1,5-naphthyridine derivative with sodium methoxide (B1231860) in methanol (B129727) under heating conditions to produce the corresponding methoxylated product. mdpi.com This methodology is general and can be extended to other alkoxides and phenoxides. The reaction of 4-chloro-1,5-naphthyridines with sodium methoxide also serves as a precedent for this transformation. mdpi.com
| Substrate | Nucleophile | Conditions | Product | Reference |
| Fluoro-1,5-naphthyridine derivative | Sodium methoxide | Methanol, heat | Methoxylated 1,5-naphthyridine derivative | mdpi.com |
| Chloro-1,5-naphthyridine derivative | Sodium methoxide | Not specified | Methoxylated 1,5-naphthyridine derivative | mdpi.com |
Cross-Coupling Reactions Involving 4-Fluoro-1,5-Naphthyridine
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The 1,5-naphthyridine scaffold is a common participant in these transformations.
Suzuki Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating C-C bonds by reacting an organoboron species with a halide or triflate in the presence of a palladium catalyst and a base. nobelprize.orgfishersci.es
While the direct use of aryl fluorides as electrophiles in Suzuki couplings is challenging due to the strength of the C-F bond, it is not impossible with modern catalytic systems. libretexts.org However, the more common role of the 4-fluoro-1,5-naphthyridine in such reactions involves the fluorine atom as a remaining substituent while a more reactive leaving group (like bromine or chlorine) at a different position on the naphthyridine ring undergoes the coupling. For example, the Suzuki cross-coupling of 8-bromo-7-fluoro-2-methoxy nih.govresearchgate.netnaphthyridine with a boroxin has been reported, demonstrating the compatibility of the fluoro-substituent under these conditions. nih.govmdpi.com
The reactivity of the halide in the rate-determining oxidative addition step of the Suzuki reaction typically follows the order: I > Br > Cl >> F. libretexts.org Therefore, Suzuki reactions on the 1,5-naphthyridine core are most frequently performed at positions bearing a bromo or chloro substituent. A series of 4,8-substituted 1,5-naphthyridines have been synthesized via the Suzuki cross-coupling of 4,8-dibromo-1,5-naphthyridine (B11799114) with various boronic acids. researchgate.net
| Substrate | Boronic Acid/Ester | Catalyst/Base/Solvent | Product | Reference |
| 4,8-Dibromo-1,5-naphthyridine | Various arylboronic acids | Pd(OAc)₂, K₂CO₃ / DMF + H₂O | 4,8-Diaryl-1,5-naphthyridines | researchgate.net |
| 8-Bromo-7-fluoro-2-methoxy nih.govresearchgate.netnaphthyridine | Pyridine-tris(1-methylethenyl) boroxin | Not specified | 7-Fluoro-2-methoxy-8-(pyridin-2-yl) nih.govresearchgate.netnaphthyridine | nih.govmdpi.com |
| 2-Chloro-1,5-naphthyridine | Functionalized 4-sulphonylamino pyridine (B92270) boronic acid pinacol (B44631) ester | Pd complexes | 2-Aryl-1,5-naphthyridine derivative | nih.gov |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide (or triflate) with an amine. wikipedia.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form an amide complex, and subsequent reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. wikipedia.org
While direct amination of the C4-F bond in 4-fluoro-1,5-naphthyridine is challenging due to the strength of the carbon-fluorine bond, the Buchwald-Hartwig reaction is highly effective for other halo-substituted 1,5-naphthyridines. For instance, 2-chloro-1,5-naphthyridines can be aminated using a palladium catalyst in the presence of a phosphine (B1218219) ligand like XantPhos. nih.gov Similarly, the reaction has been applied to 2-bromo-1,5-naphthyridine (B1331438) derivatives. nih.gov
Should the 4-fluoro-1,5-naphthyridine possess another halogen, such as chlorine or bromine, at a different position (e.g., C2 or C8), a selective Buchwald-Hartwig amination at the C-Cl or C-Br bond would be feasible. The reaction conditions typically involve a palladium source, a suitable phosphine ligand, and a base. The choice of ligand is critical and has evolved through several "generations" to accommodate a wider range of substrates and milder conditions. wikipedia.org
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Substrate | 2-Chloro-1,5-naphthyridine, 2-Bromo-1,5-naphthyridine | Aryl halide precursor | nih.gov |
| Amine | Primary amines, secondary amines | Nitrogen source for the C-N bond | nih.govwikipedia.org |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor | mit.eduacs.org |
| Ligand | XantPhos, BINAP, P(tBu)₃ | Stabilizes the palladium center and facilitates the catalytic cycle | nih.govacs.org |
| Base | Cs₂CO₃, LiHMDS, NaOt-Bu | Deprotonates the amine to form the active nucleophile | nih.govmit.edu |
| Solvent | Toluene, Dioxane, THF | Reaction medium | mit.edu |
Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Negishi)
Beyond C-N bond formation, palladium catalysis is a versatile tool for creating C-C bonds, with the Heck and Negishi reactions being prominent examples.
The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. This reaction has been utilized in the synthesis of the 1,5-naphthyridine core itself. For example, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine (B1374916) and methyl acrylate (B77674) via a Heck reaction, followed by cyclization. nih.govvulcanchem.com Intramolecular Heck reactions are also powerful methods for constructing fused heterocyclic systems, including pyrazolo-fused naphthyridines. rsc.org
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org This reaction is noted for its high tolerance of various functional groups. orgsyn.org Crucially for this topic, direct functionalization at the C4 position of the 1,5-naphthyridine scaffold has been achieved via a Negishi coupling. The process involves deprotonation at C4, followed by transmetalation with zinc chloride (ZnCl₂) and subsequent palladium-catalyzed coupling with an aryl halide. uni-muenchen.de This demonstrates a viable pathway to introduce aryl or acyl groups at the 4-position, adjacent to the fluorine atom. While fluoro-substituted arenes can be functionalized using Negishi coupling, it is typically another leaving group (like bromo or iodo) on the ring that participates in the reaction, as fluoro substituents are generally inert under these conditions. orgsyn.orgnih.govljmu.ac.uk
| Reaction | Coupling Partners | Bond Formed | Relevance to 4-Fluoro-1,5-Naphthyridine | Reference |
|---|---|---|---|---|
| Heck | Ar-X + Alkene | C(sp²)-C(sp²) | Used in the synthesis of the core structure from fluorinated precursors. | nih.govvulcanchem.comresearchgate.net |
| Negishi | Ar-X + R-Zn-X' | C(sp²)-C(sp²), C(sp²)-C(sp³) | Demonstrated for direct C4-functionalization of the 1,5-naphthyridine ring. | uni-muenchen.denih.gov |
| Suzuki | Ar-X + R-B(OR)₂ | C(sp²)-C(sp²) | A common method for C-C bond formation, used to synthesize 4,8-disubstituted 1,5-naphthyridines. | mdpi.comresearchgate.net |
| Stille | Ar-X + R-Sn(R')₃ | C(sp²)-C(sp²) | Used in synthetic routes to build the 1,5-naphthyridine ring system. | mdpi.com |
Electrophilic Substitution Reactions on the 1,5-Naphthyridine Scaffold
Electrophilic substitution reactions on the 1,5-naphthyridine ring are influenced by the two nitrogen atoms, which deactivate the ring towards electrophilic attack, similar to pyridine. nih.gov The presence of a 4-fluoro substituent further deactivates the ring through its strong electron-withdrawing effect.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms in the 1,5-naphthyridine ring possess lone pairs of electrons and can act as nucleophiles, reacting with electrophiles such as alkyl halides or acylating agents. nih.govnih.gov This reaction typically proceeds to give N-alkyl or N-acyl substituted 1,5-naphthyridinium salts. nih.gov For example, 1,5-naphthyridines react readily with alkyl halides to furnish the corresponding N-alkylsubstituted derivatives, often through a quaternary salt intermediate that is then subjected to base-induced elimination. nih.gov
In 4-fluoro-1,5-naphthyridine, the electron-withdrawing nature of the fluorine atom reduces the electron density and basicity of the ring nitrogens (N1 and N5). This deactivation makes N-alkylation and N-acylation more challenging compared to the unsubstituted parent compound. Stronger electrophiles or more forcing reaction conditions may be required to achieve the desired transformation. Mechanistic studies on related 4-oxo-naphthyridines suggest that N-alkylation is an orbital-controlled reaction that proceeds through an enolate intermediate. psu.edu
| Reaction Type | Electrophilic Reagent | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., Iodoethane, 2-Bromoethanol) | N-Alkyl-1,5-naphthyridinium salt / N-Alkyl-1,5-naphthyridine | nih.govnih.gov |
| N-Acylation | Isocyanates, Acyl halides | N-Acyl-1,5-naphthyridinium salt | nih.gov |
| N-Tosylation | Tosyl halides | N-Tosyl-1,5-naphthyridinium salt | nih.gov |
Halogen Substitution at Carbon (beyond fluorine)
Introducing additional halogen atoms onto the 1,5-naphthyridine ring can be achieved through electrophilic halogenation. The regioselectivity of this reaction is dictated by the electronic properties of the heterocyclic system. For instance, the bromination of 2-methyl-1,5-naphthyridine (B1205038) with bromine is highly selective, occurring at the 7-position due to the directing effects of the ring nitrogens and the methyl group. Chlorination of the parent 1,5-naphthyridine can be achieved using reagents like phosphorus oxychloride (POCl₃), often through an N-oxide intermediate, to yield a mixture of chloro-1,5-naphthyridines. nih.gov
For 4-fluoro-1,5-naphthyridine, any further electrophilic halogenation would be heavily influenced by the existing fluorine atom. As a deactivating group, it would make the reaction less facile. Its directing effects, combined with those of the ring nitrogens, would determine the position of the incoming electrophile.
Modification of Side Chains and Functional Group Interconversions
If 4-fluoro-1,5-naphthyridine is substituted with other functional groups, these groups can be chemically transformed without altering the core heterocyclic structure. nih.gov Such modifications are a common strategy for creating libraries of related compounds.
Examples of these transformations on the 1,5-naphthyridine scaffold include the oxidation of a methyl group to a formyl or carboxylic acid group. nih.gov Aldehyde groups on the ring can undergo condensation reactions. evitachem.com Furthermore, a library of 1,5-naphthyridin-2(1H)-one based carbohydrazide (B1668358) derivatives was synthesized through a series of reactions including esterification and coupling, demonstrating the feasibility of complex functional group interconversions. asianpubs.org These principles are directly applicable to derivatives of 4-fluoro-1,5-naphthyridine, allowing for the synthesis of diverse analogues.
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|
| Methyl (-CH₃) | Silver oxide (Ag₂O) | Formyl (-CHO) or Carboxyl (-COOH) | nih.gov |
| Carboxylic Acid Ester (-COOR) | Hydrazine hydrate | Carbohydrazide (-CONHNH₂) | asianpubs.org |
| Aldehyde (-CHO) | Nucleophiles (e.g., in Claisen-Schmidt condensation) | Chalcones, etc. | evitachem.com |
| Triflate (-OTf) | Cyanide source (e.g., KCN), Pd catalyst | Cyano (-CN) | mdpi.com |
Ring Transformations and Rearrangement Reactions
The naphthyridine ring system, while aromatic, can undergo cleavage and rearrangement under specific, often strenuous, reaction conditions. These transformations can lead to entirely different heterocyclic structures.
A notable example is the reaction of certain 4-chloro-naphthyridines (specifically 1,8- and 1,7-naphthyridines) with hydrazine hydrate at high temperatures (150 °C in a sealed tube), which results in a ring transformation to yield pyrazol-5-ylpyridines. rsc.org Another documented case involves a substitution-triggered cascade rearrangement of tetrahydro-2,7-naphthyridine derivatives when reacted with amines, leading to the formation of 2,7-naphthyridin-1-ones. This rearrangement proceeds through C-C bond cleavage and subsequent cyclization.
While specific examples involving 4-fluoro-1,5-naphthyridine are not prominently documented, these precedents indicate that the 1,5-naphthyridine core is susceptible to such rearrangements. The presence of the strong C-F bond might influence the reaction pathways, but the possibility of ring-opening or rearrangement reactions under nucleophilic or high-energy conditions should be considered. More recently, a visible-light-mediated fluoroalkylation/cyclization tandem process has been developed to construct dihydro-1,5-naphthyridin-2(1H)-ones, which represents a ring-forming reaction onto a precursor. rsc.org
Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,5-Naphthyridine (B1222797), 4-fluoro- , a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, would be required for an unambiguous assignment of all protons and carbons and to confirm the regiochemistry of the fluorine substituent.
Elucidation of Fluorine Chemical Shifts and Coupling Constants (e.g., ¹⁹F NMR, ¹H-¹⁹F coupling)
¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of the fluorine nucleus. The chemical shift of the fluorine atom in 1,5-Naphthyridine, 4-fluoro- is expected to be influenced by its position on the heteroaromatic ring system. A single resonance in the ¹⁹F NMR spectrum would confirm the presence of a single fluorine environment. The precise chemical shift value, reported in parts per million (ppm), would be characteristic of a fluorine atom attached to an electron-deficient aromatic ring.
Furthermore, the coupling of the fluorine nucleus with neighboring protons (¹H-¹⁹F coupling) would provide crucial structural information. These couplings, observed in both the ¹H and ¹⁹F NMR spectra, exhibit characteristic through-bond J-coupling constants. For instance, a doublet of doublets or a more complex multiplet for the proton at position 3 (H-3) would be expected due to coupling with the fluorine at C-4 and the proton at C-2. The magnitude of these coupling constants (in Hertz, Hz) is dependent on the number of bonds separating the coupled nuclei and their dihedral angles, aiding in the definitive assignment of adjacent protons.
Interactive Data Table: Expected ¹⁹F NMR Data
| Parameter | Expected Value |
| ¹⁹F Chemical Shift (δ) | [Data Not Available] |
| ¹H-¹⁹F Coupling Constants (J) | [Data Not Available] |
Detailed ¹H and ¹³C NMR Assignments for Substituted Systems
The ¹H NMR spectrum of 1,5-Naphthyridine, 4-fluoro- would display a unique set of signals corresponding to each proton in the molecule. The chemical shifts of these protons are influenced by the electronic effects of the nitrogen atoms and the fluorine substituent. For example, protons on the same ring as the fluorine atom would experience different shielding effects compared to those on the unsubstituted ring.
Similarly, the ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine (C-4) would exhibit a large one-bond ¹³C-¹⁹F coupling constant, appearing as a doublet in the proton-decoupled ¹³C NMR spectrum. The chemical shift of this carbon would also be significantly shifted downfield due to the electronegativity of the fluorine atom. Other carbons in the vicinity of the fluorine atom would show smaller, through-bond couplings.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | [Data Not Available] | [Data Not Available] |
| 3 | [Data Not Available] | [Data Not Available] |
| 4 | N/A | [Data Not Available] |
| 6 | [Data Not Available] | [Data Not Available] |
| 7 | [Data Not Available] | [Data Not Available] |
| 8 | [Data Not Available] | [Data Not Available] |
| 4a | N/A | [Data Not Available] |
| 8a | N/A | [Data Not Available] |
2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. This would allow for the tracing of the proton connectivity within each of the pyridine (B92270) rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would provide a clear map of which proton is bonded to which carbon, greatly simplifying the assignment of the carbon spectrum.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For 1,5-Naphthyridine, 4-fluoro- , HRMS analysis would provide an exact mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). This experimentally determined mass can then be compared to the calculated exact mass for the proposed molecular formula, C₈H₅FN₂. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.
Interactive Data Table: Expected HRMS Data
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M]⁺ | [Data Not Available] | [Data Not Available] |
| [M+H]⁺ | [Data Not Available] | [Data Not Available] |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,5-Naphthyridine, 4-fluoro- would be expected to show characteristic absorption bands for C-H stretching of the aromatic protons, C=C and C=N stretching vibrations within the aromatic rings, and a characteristic C-F stretching vibration. The positions of these bands (in wavenumbers, cm⁻¹) can provide confirmatory evidence for the presence of the naphthyridine core and the fluoro substituent.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | [Data Not Available] |
| Aromatic C=C/C=N Stretch | [Data Not Available] |
| C-F Stretch | [Data Not Available] |
X-ray Crystallography for Solid-State Structural Elucidation
Interactive Data Table: Key Crystallographic Parameters (Hypothetical)
| Parameter | Value |
| Crystal System | [Data Not Available] |
| Space Group | [Data Not Available] |
| Unit Cell Dimensions | [Data Not Available] |
| Bond Length (C4-F) | [Data Not Available] |
Theoretical and Computational Studies of 4 Fluoro 1,5 Naphthyridine
Reaction Mechanism Studies
Transition State Analysis for Fluorine-Involving Reactions
Computational analysis of reactions involving the fluorine substituent on the 1,5-naphthyridine (B1222797) ring, particularly nucleophilic aromatic substitution (SNAr), centers on the structure and energetics of the transition state. While specific transition state analysis for 4-fluoro-1,5-naphthyridine is not extensively detailed in dedicated studies, principles can be drawn from computational investigations of SNAr reactions on analogous electron-deficient fluoro-aromatic and aza-aromatic systems. nih.govnih.gov
The mechanism of SNAr can proceed through two primary pathways: a stepwise route involving a discrete Meisenheimer complex intermediate, or a concerted mechanism where bond formation and bond cleavage occur simultaneously through a single transition state. nih.govresearchgate.net Density Functional Theory (DFT) calculations are a key tool for elucidating the operative pathway by locating and characterizing the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface. researchgate.netscirp.org
For highly electron-deficient systems like aza-aromatics, the classical stepwise mechanism is often presumed. nih.gov However, computational studies have shown that many SNAr reactions, previously assumed to be stepwise, are in fact concerted. nih.govnih.gov The stability of the potential Meisenheimer complex is a deciding factor. In the case of 4-fluoro-1,5-naphthyridine, the two nitrogen atoms strongly withdraw electron density, which would stabilize the negative charge in a putative Meisenheimer intermediate. Conversely, fluoride (B91410) is a competent leaving group, which could favor a concerted pathway. DFT calculations would be required to determine the precise energy profile and ascertain whether the Meisenheimer structure exists as a true intermediate or merely as a point on the continuum of a concerted transition state. nih.gov
Key parameters calculated to analyze the transition state include its geometry (forming and breaking bond lengths), activation energy barrier, and vibrational frequencies, which confirm the structure as a first-order saddle point.
Table 1: Theoretical Parameters in Transition State Analysis of SNAr Reactions
| Parameter | Significance in Computational Analysis |
| Activation Energy (ΔG‡) | Determines the theoretical reaction rate. A lower barrier indicates a faster reaction. Comparison of barriers for stepwise vs. concerted pathways reveals the preferred mechanism. |
| Transition State Geometry | The lengths of the forming nucleophile-carbon bond and the breaking carbon-fluorine bond indicate how synchronous the process is. |
| Nature of Stationary Points | Vibrational frequency calculations confirm whether a calculated structure is a stable intermediate (all real frequencies) or a transition state (one imaginary frequency). |
| Solvent Effects | Computational models (e.g., CPCM) are used to simulate solvent, which can significantly raise the activation energy barrier compared to the gas phase by stabilizing the reactants more than the transition state. researchgate.net |
Prediction of Reaction Pathways and Regioselectivity
The reactivity of the 1,5-naphthyridine scaffold is similar to that of quinoline (B57606). nih.govmdpi.com The presence of the fluorine atom at the C4 position, combined with the electron-withdrawing nature of the two ring nitrogens, dictates the primary reaction pathways and their regioselectivity.
Nucleophilic Aromatic Substitution (SNAr): The most probable reaction pathway for 4-fluoro-1,5-naphthyridine is SNAr at the C4 position. The pyridine (B92270) nitrogens strongly activate the C4 position (para to N5) and C2 position (ortho to N1) towards nucleophilic attack. With fluorine being a good leaving group for SNAr, this position is highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). This pathway is analogous to the observed reactivity of 4-chloro-1,5-naphthyridines, which readily undergo amination. nih.gov
Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution on the 1,5-naphthyridine ring is generally difficult due to the deactivating effect of the nitrogen atoms, which protonate or coordinate to Lewis acids under typical SEAr conditions. Any substitution that does occur would be predicted to happen on the "benzene-like" ring (at C3 or C7) rather than the "pyridine-like" ring containing the substitution site. The fluorine atom is also a deactivating group, further reducing the ring's reactivity towards electrophiles. Therefore, SEAr pathways are computationally predicted to have very high activation barriers and be unfavorable.
C-H Functionalization: Modern cross-coupling reactions offer alternative pathways. For instance, selective C-H perfluoroalkylation of six-membered heteroaromatic compounds has been achieved at the C4 position when promoted by a bulky borane (B79455) Lewis acid. mdpi.com This suggests that, under specific catalytic conditions, functionalization at other positions could be computationally modeled and predicted. For example, theoretical studies could predict the regioselectivity of trifluoromethylation, which has been shown experimentally to occur selectively at C2 on an unsubstituted 1,5-naphthyridine. mdpi.com
Table 2: Predicted Reaction Pathways for 4-Fluoro-1,5-Naphthyridine
| Reaction Type | Predicted Major Pathway | Regioselectivity | Rationale |
| Nucleophilic Substitution | SNAr | C4 | Strong activation by N1 and N5; fluorine is a good leaving group. |
| Electrophilic Substitution | Unfavorable | N/A | Strong deactivation by both pyridine nitrogen atoms and the fluorine substituent. |
| Metalation/Cross-Coupling | C-H Functionalization | C2, C8, or other positions | Dependent on the specific catalytic system; computational modeling can predict site-selectivity based on steric and electronic factors. nih.gov |
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For 4-fluoro-1,5-naphthyridine, these studies provide a theoretical understanding of its non-covalent binding interactions with macromolecular targets like proteins or nucleic acids, independent of any specific biological activity.
Docking simulations place the ligand (4-fluoro-1,5-naphthyridine) into the binding site of a receptor and score the potential poses based on a force field that calculates the binding energy. These studies can elucidate the role of the fluoro-substituent in molecular recognition. nih.govnih.gov
The key interactions involving the 4-fluoro-1,5-naphthyridine scaffold that can be modeled include:
Hydrogen Bonding: The two nitrogen atoms of the naphthyridine core are potent hydrogen bond acceptors.
π-π Stacking: The aromatic ring system can engage in stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or histidine.
Hydrophobic Interactions: The carbon framework of the rings contributes to hydrophobic interactions within the binding pocket.
The C4-fluoro group has a distinct influence on these interactions:
Fluorine as a Hydrogen Bond Acceptor: While a C-F bond is not a strong hydrogen bond acceptor, it can participate in weak hydrogen bonding and other favorable electrostatic interactions with suitable donor groups in a receptor.
Steric Profile: The fluorine atom is relatively small (van der Waals radius of ~1.47 Å), meaning it can often be accommodated in binding sites where larger halogens like chlorine or bromine would cause steric clashes.
Molecular dynamics (MD) simulations can be used subsequent to docking to study the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Studies
The goal is to develop a regression model of the form: Reactivity = f(Descriptor 1, Descriptor 2, ... Descriptor n)
The process involves calculating a variety of molecular descriptors for 4-fluoro-1,5-naphthyridine and its analogues. The fluorine atom at the C4 position would significantly influence several key descriptors:
Electronic Descriptors: These quantify the electronic properties of the molecule. The high electronegativity of fluorine strongly affects descriptors like dipole moment, partial atomic charges, and electrostatic potential. It also lowers the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are correlated with susceptibility to oxidation and reduction, respectively. A lower LUMO energy, for instance, would correlate with higher reactivity towards nucleophiles.
Steric Descriptors: These relate to the size and shape of the molecule. Fluorine is small, so its contribution to steric hindrance is minimal. Relevant descriptors include molecular volume, surface area, and specific steric parameters like Taft's Es.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing connectivity and shape.
A conceptual QSAR model for the SNAr reactivity of a series of 4-substituted-1,5-naphthyridines might show that reactivity increases with a lower LUMO energy and a higher positive partial charge on the C4 atom, both of which would be maximized by the presence of the fluoro group.
Table 3: Conceptual QSAR Descriptors for 4-Fluoro-1,5-Naphthyridine and Their Correlation with Chemical Reactivity
| Descriptor Class | Specific Descriptor Example | Influence of 4-Fluoro Group | Correlation with Reactivity (e.g., SNAr) |
| Electronic | LUMO Energy | Lowers the energy level | A lower LUMO energy generally correlates with higher reactivity towards nucleophiles. |
| Electronic | Partial Charge on C4 | Increases positive charge | A more electrophilic C4 carbon enhances the rate of nucleophilic attack. |
| Electronic | Dipole Moment | Increases magnitude | Can influence solubility and interactions in polar transition states. |
| Steric | Molar Refractivity | Small contribution | Lower steric hindrance from the substituent correlates with faster reaction rates. |
| Thermodynamic | Solvation Energy | Influences solubility | Affects the energy of reactants and transition states in solution. |
Applications in Advanced Chemical Synthesis and Materials Science
4-Fluoro-1,5-Naphthyridine as a Building Block in Complex Organic Synthesis
The carbon-fluorine bond at the 4-position of the 1,5-naphthyridine (B1222797) ring is activated towards nucleophilic aromatic substitution, allowing for the facile introduction of various functional groups. This reactivity is a cornerstone of its application as a precursor for diverse and complex molecular architectures.
4-Fluoro-1,5-naphthyridine serves as an excellent starting material for the construction of annulated, or fused, polycyclic systems. The synthesis of these compounds is of significant interest due to their presence in biologically active molecules and functional materials. mdpi.comencyclopedia.pubnih.gov The fluorine atom acts as a leaving group in reactions with bifunctional nucleophiles, leading to the formation of new heterocyclic rings fused to the 1,5-naphthyridine scaffold.
Several classical synthetic protocols are employed for the construction of the main 1,5-naphthyridine scaffold, which can then be functionalized or further elaborated. These methods include the Friedländer, Skraup, and Semmler-Wolff reactions, as well as hetero-Diels-Alder cycloadditions. nih.gov For instance, intramolecular aza-Diels-Alder reactions have been utilized to create hybrid, fused naphthyridines. nih.gov
The general strategy for creating fused systems from a pre-formed halo-naphthyridine involves a substitution-cyclization sequence. For example:
Imidazo[4,5-c] researchgate.netresearchgate.netnaphthyridines: Can be prepared via reactions involving vicinal amino-chloro-naphthyridine precursors. mdpi.com
Indolo[3,2-c] researchgate.netresearchgate.netnaphthyridines: These systems can be formed through methods like the Semmler-Wolff transposition of oximes in an acidic medium. nih.gov
Chromeno[4,3-b] researchgate.netresearchgate.netnaphthyridines: Synthesis of these oxygen-containing fused systems has been achieved through domino reactions and intramolecular [4+2] cycloaddition reactions. mdpi.comnih.gov
The reactivity of the 4-fluoro derivative is analogous to that of 4-chloro derivatives, which are well-documented in these types of transformations.
Beyond fused systems, 4-fluoro-1,5-naphthyridine is a key intermediate for accessing a wide array of substituted 1,5-naphthyridine derivatives. The fluorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. For example, the reaction of 4-chloro-1,5-naphthyridine with amines is a documented method for producing 4-amino-1,5-naphthyridine derivatives. nih.govmdpi.com This substitution pathway allows for the introduction of diverse side chains and functional groups, which can be further modified to build advanced heterocyclic scaffolds with tailored electronic, steric, and physicochemical properties.
Development of Ligands for Metal Complexes
The 1,5-naphthyridine framework is an important platform for ligand design in coordination chemistry. The two nitrogen atoms are positioned such that they cannot coordinate to the same metal center for geometric reasons, making the scaffold an inherent bridging unit or a component of larger polydentate ligand systems. nih.gov
The introduction of a fluorine atom onto the naphthyridine ring significantly influences the ligand's electronic properties. Fluorine is a highly electronegative atom, and its presence can alter the electron density on the coordinating nitrogen atoms, thereby affecting the strength and nature of the metal-ligand bond. The study of coordination complexes with inorganic fluorides has shown that the properties conferred on a metal center by fluorine co-ligands can be substantially different from those of other halides, largely due to the strength of the metal-fluorine bond. southampton.ac.uk
In a related example, the fluorinated dinucleating ligand 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN) has been used to synthesize a series of dinuclear first-row transition metal complexes. The rigidity of the DPFN ligand enforces specific pseudo-octahedral geometries around the metal centers. rsc.org This demonstrates how fluorinated naphthyridine-based ligands can be used to create well-defined coordination environments for studying metal-metal interactions and catalytic activity.
The 1,5-naphthyridine unit is an effective linker for constructing bridging ligands designed to hold two or more metal centers in close proximity. nih.govacs.org These multinuclear complexes are of interest for their unique electronic properties and potential applications in catalysis and materials science.
Synthetic strategies such as Stille coupling and Friedländer condensation have been used to elaborate on chloro-1,5-naphthyridine molecules, creating new bidentate and tridentate ligands. nih.govacs.org For instance, coupling 2-chloro- or 4-chloro-1,5-naphthyridine with organostannane reagents can attach additional pyridyl or other donor groups, yielding sophisticated ligand architectures. nih.govresearchgate.net These ligands have been successfully used to prepare heteroleptic mono- and dinuclear Ru(II) complexes. nih.govacs.org In these systems, the degree of electronic communication between the metal centers bridged by the 1,5-naphthyridine linker can be evaluated using electrochemical methods. nih.govacs.org Additionally, 1,5-naphthyridine has been shown to act as a bridging ligand in polynuclear silver(I) complexes. researchgate.net
Role in the Creation of New Functional Materials
Derivatives of 4-fluoro-1,5-naphthyridine are promising candidates for the development of new functional materials, particularly those with specific optical and electronic properties. The rigid, aromatic structure of the naphthyridine core, combined with the electronic influence of substituents, can be tuned to create organic materials for various applications.
Fused polycyclic naphthyridines, which can be synthesized from precursors like 4-fluoro-1,5-naphthyridine, exhibit interesting photophysical properties. rsc.orgrsc.org For example, studies on fused 1,6-naphthyridine-4-amine derivatives have demonstrated their potential as fluorophores and organic luminescence materials. researchgate.netrsc.orgrsc.orgnih.gov These compounds show absorption and fluorescence emission across the visible spectrum, with properties that can be modulated by the specific fused ring system and substituents. rsc.orgnih.gov The fluorescence characteristics of these compounds suggest significant potential for developing novel organic small-molecule fluorophores. nih.gov
The table below summarizes the photophysical properties of selected fused 1,6-naphthyridine-4-amine derivatives in DMSO, illustrating the potential for this class of compounds in functional materials.
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Benzo[h] researchgate.netresearchgate.netnaphthyridin-4-amine | 376 | 494 | 118 | 0.47 |
| 7-Methoxybenzo[h] researchgate.netresearchgate.netnaphthyridin-4-amine | 386 | 495 | 109 | 0.61 |
| N,N-Diethyl-1,6-naphthyridin-4-amine Derivative | 448 | 562 | 114 | 0.45 |
| Thieno[3,2-h] researchgate.netresearchgate.netnaphthyridin-4-amine | 399 | 523 | 124 | 0.54 |
Data derived from studies on fused 1,6-naphthyridine systems, which serve as representative examples for the potential properties of analogous 1,5-naphthyridine derivatives. rsc.org
Organic Semiconductors and Optoelectronic Materials
The unique electronic properties of the 1,5-naphthyridine scaffold, particularly when substituted with fluorine, have positioned it as a valuable building block in the design of novel organic semiconductors. Fluorination plays a crucial role in modifying the electronic characteristics of organic materials. The high electronegativity of the fluorine atom can lower both the Highest Occupated Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This facilitates easier electron injection and enhances the material's resistance to oxidative degradation, making fluorinated compounds like 4-fluoro-1,5-naphthyridine derivatives promising candidates for n-type or ambipolar semiconductors. rsc.org
Hydrogen Acceptors in Solar Cells
Derivatives of 1,5-naphthyridine have been investigated as acceptor materials in organic photovoltaics (OPVs). Specifically, a fluorinated derivative of 1,5-naphthyridine-2,6-dione, NTDC-N-4F, has been synthesized and studied for its effects on molecular properties and device performance. rsc.org In these studies, the fluorination of the end group was found to reinforce the n-type properties of the molecule. rsc.org When blended with the donor material PCE-10, OPV devices using NTDC-N-4F as the acceptor material demonstrated a power conversion efficiency (PCE) of 8.2%. rsc.org This performance is attributed in part to the smoother surface morphology of the NTDC-N-4F blend compared to its non-fluorinated counterpart, which is beneficial for device function. rsc.org The compact, face-on stacking orientation of these molecules is also favorable for OPV applications. rsc.org
Below is a data table summarizing the performance of organic photovoltaic devices based on fluorinated 1,5-naphthyridine derivatives.
| Acceptor Material | Donor Material | Power Conversion Efficiency (PCE) |
| NTDC-N-4F | PCE-10 | 8.2% |
Organic Light Emitting Diodes (OLEDs)
The 1,5-naphthyridine core is a component of materials developed for Organic Light Emitting Diodes (OLEDs). While much of the research has focused on various substituted naphthyridines, the principles apply to fluorinated derivatives. Substituted 1,5-naphthyridines have been shown to be promising materials for blue-emitting OLEDs, acting as both electron-transport and hole-injecting/hole-transport materials. nih.govresearchgate.net The thermal robustness of these compounds, with high phase transition temperatures, is a key advantage for device stability. nih.govresearchgate.net
Naphthyridine-based materials, including those with a 1,5-naphthyridine core, have been incorporated into thermally activated delayed fluorescence (TADF) emitters for OLEDs. ktu.eduresearchgate.netrsc.orgresearchgate.net In these systems, the naphthyridine unit often serves as the electron acceptor moiety. ktu.eduresearchgate.net OLEDs fabricated with such emitters have demonstrated high external quantum efficiencies. For instance, devices based on emitters containing a 1,5-naphthyridine acceptor and phenoxazine or phenothiazine donors have achieved external quantum efficiencies of up to 29.9% and 25.8%, respectively. ktu.eduresearchgate.net
The following table presents the performance of selected OLEDs incorporating naphthyridine-based emitters.
| Emitter Type | Donor Moiety | Maximum External Quantum Efficiency (EQE) |
| 1,5-Naphthyridine based TADF | Phenoxazine | 29.9% |
| 1,5-Naphthyridine based TADF | Phenothiazine | 25.8% |
| DMAC-ND (1,8-Naphthyridine) | 9,9-dimethylacridin | 14.1% |
| PTZ-ND (1,8-Naphthyridine) | 10H-phenothiazine | 13.4% |
| PXZ-ND (1,8-Naphthyridine) | 10H-phenoxazine | 13.0% |
Advanced Dyes and Luminescent Materials
The structural versatility of the 1,5-naphthyridine core allows for the synthesis of a range of fluorescent compounds. By modifying the substituents on the naphthyridine ring, the emission color of the resulting molecules can be tuned from blue to red. researchgate.net This tunability makes them suitable for various applications, including as fluorophores for biological imaging. researchgate.net Symmetrical 1,5-naphthyridine compounds with a donor-acceptor-donor (D-A-D) architecture exhibit intense absorption bands in the UV and visible regions, which result from intramolecular charge transfer (ICT). researchgate.net These compounds are emissive in solution, with emission wavelengths typically in the range of 450–520 nm. researchgate.net The fluorescent quantum yields of these materials are influenced by the electron-donating strength of the attached chromophores. researchgate.net
Sensor Applications
The naphthyridine structure is a key component in the design of chemosensors due to its ability to coordinate with metal ions and its favorable photophysical properties. While specific research on 4-fluoro-1,5-naphthyridine in sensors is limited, related naphthyridine derivatives have shown significant promise. For example, fluorescent nanosensors based on a naphthyridine receptor have been developed for the sensitive and selective detection of guanosine nucleotides. researchgate.net These nanosensors can detect analytes like guanosine 3',5'-cyclic monophosphate (cGMP) at concentrations as low as 150 ng/ml. researchgate.net Additionally, 2,7-naphthyridine-based chemosensors have been designed for the colorimetric and fluorescent detection of Ni2+ in aqueous solutions, with detection limits lower than the permissible levels in drinking water as defined by the EPA. nih.gov These examples highlight the potential of the broader naphthyridine family, including fluorinated 1,5-naphthyridine derivatives, in the development of advanced sensor technologies.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized naphthyridines can be challenging, often requiring multi-step procedures with harsh conditions. researchgate.net Future research should prioritize the development of more efficient, sustainable, and economically viable synthetic routes to 4-fluoro-1,5-naphthyridine and its derivatives.
Key areas of focus should include:
Late-Stage Fluorination: Developing novel methods for the late-stage introduction of fluorine into the 1,5-naphthyridine (B1222797) core would be highly valuable. This approach allows for the diversification of complex molecules at a later synthetic stage, which is particularly advantageous in drug discovery programs.
Catalytic C-H Fluorination: Exploration of transition-metal-catalyzed direct C-H fluorination would represent a significant advancement. This would provide a more atom-economical and direct route to 4-fluoro-1,5-naphthyridine, avoiding the need for pre-functionalized starting materials.
Photoredox and Electrochemical Synthesis: Visible-light photoredox catalysis and electrochemical methods offer green and sustainable alternatives to traditional synthetic protocols. researchgate.netuni-regensburg.de Research into applying these techniques for the construction and fluorination of the 1,5-naphthyridine ring system could lead to milder and more efficient syntheses.
Flow Chemistry: The use of continuous flow technologies can offer improved safety, scalability, and reaction control for hazardous reactions, such as those involving fluorinating agents. Developing flow-based syntheses of 4-fluoro-1,5-naphthyridine would be a significant step towards its large-scale production.
| Synthetic Strategy | Potential Advantages |
| Late-Stage Fluorination | Rapid access to diverse fluorinated analogues from common intermediates. |
| Catalytic C-H Fluorination | High atom economy, reduced waste, and simplified synthetic procedures. |
| Photoredox/Electrochemistry | Use of sustainable energy sources, mild reaction conditions. researchgate.netuni-regensburg.de |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility. |
Exploration of Under-Investigated Reactivity Pathways
The reactivity of the 4-fluoro-1,5-naphthyridine ring system is not yet fully understood. The fluorine substituent, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, offers a handle for further functionalization. However, a more comprehensive exploration of its reactivity is warranted.
Future investigations should consider:
Nucleophilic Aromatic Substitution (SNAr) with a Broader Range of Nucleophiles: While SNAr reactions are expected, a systematic study with a wide array of carbon, nitrogen, oxygen, and sulfur nucleophiles would be beneficial to map out the scope and limitations of this transformation.
Transition-Metal-Catalyzed Cross-Coupling Reactions: The fluorine atom can potentially participate in certain cross-coupling reactions. Investigating its utility in reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings could open up new avenues for derivatization.
C-H Functionalization of the Ring System: Beyond the synthesis of the core, the direct functionalization of other C-H bonds on the 4-fluoro-1,5-naphthyridine scaffold is a promising area. Rh(III)-catalyzed C-H activation has been successfully applied to other naphthyridine systems and could be adapted for this purpose. nih.govacs.org
Reactions at the Nitrogen Atoms: The reactivity of the nitrogen atoms in the 1,5-naphthyridine ring, such as N-alkylation and N-oxidation, should be systematically studied in the presence of the 4-fluoro substituent to understand its electronic influence. nih.gov
Advanced Computational Studies for Rational Design
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For 4-fluoro-1,5-naphthyridine, these methods can provide deep insights into its properties and guide the rational design of new derivatives with desired functionalities.
Future computational efforts should focus on:
Density Functional Theory (DFT) Calculations: DFT studies can be employed to understand the electronic structure, reactivity, and spectroscopic properties of 4-fluoro-1,5-naphthyridine. This can help in predicting its behavior in various chemical reactions and its potential as a ligand for metal complexes.
Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, molecular docking and dynamics simulations can be used to predict the binding modes of 4-fluoro-1,5-naphthyridine derivatives with biological targets, such as kinases and topoisomerases. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Models: By building QSAR models and employing machine learning algorithms, it is possible to correlate the structural features of 4-fluoro-1,5-naphthyridine derivatives with their biological activities. researchgate.netusm.edu This can accelerate the discovery of new drug candidates.
Prediction of Physicochemical Properties: Computational tools can be used to predict key physicochemical properties like solubility, lipophilicity (LogP), and pKa, which are crucial for drug development and materials science applications. researchgate.net
| Computational Method | Application for 4-fluoro-1,5-naphthyridine |
| Density Functional Theory (DFT) | Elucidation of electronic properties and reactivity. |
| Molecular Docking/Dynamics | Prediction of binding to biological targets. acs.orgnih.gov |
| QSAR/Machine Learning | Guiding the design of analogues with enhanced activity. researchgate.netusm.edu |
| Property Prediction | In silico estimation of ADMET properties. |
Integration into New Chemical Technologies and Methodologies
The unique properties of 4-fluoro-1,5-naphthyridine make it a promising candidate for integration into various cutting-edge chemical technologies and methodologies.
Future research should explore its application in:
High-Throughput Synthesis and Screening: The development of robust synthetic routes to 4-fluoro-1,5-naphthyridine will enable its use as a core scaffold in high-throughput synthesis campaigns for the rapid generation of compound libraries for biological screening.
Chemical Biology Probes: Fluorinated compounds are often used as probes in chemical biology due to the favorable properties of the 19F nucleus for NMR spectroscopy. 4-Fluoro-1,5-naphthyridine derivatives could be developed as novel probes to study biological systems.
Organic Electronics and Materials Science: The electron-deficient nature of the 1,5-naphthyridine ring, further enhanced by the fluorine substituent, suggests potential applications in organic electronics, for instance, as a building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Catalysis: The 1,5-naphthyridine moiety can act as a bidentate ligand for transition metals. The synthesis and evaluation of 4-fluoro-1,5-naphthyridine-based ligands could lead to the discovery of new catalysts with unique reactivity and selectivity.
By focusing on these future research directions, the scientific community can unlock the full potential of 4-fluoro-1,5-naphthyridine as a versatile building block for the development of new medicines, materials, and chemical technologies.
Q & A
Q. What are the critical safety protocols for handling 4-fluoro-1,5-naphthyridine in laboratory settings?
4-Fluoro-1,5-naphthyridine requires adherence to standard laboratory safety practices. Key precautions include:
- Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation: Work in a fume hood to prevent inhalation of toxic fumes, especially during heating or reactions that may release hazardous gases .
- Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) and in airtight containers to prevent degradation .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
Q. How can researchers characterize the physical and chemical properties of 4-fluoro-1,5-naphthyridine?
Key characterization methods include:
- Spectroscopy: Use / NMR to confirm structure and purity. Fluorine’s electronegativity causes distinct chemical shifts in NMR.
- Mass Spectrometry (MS): Determine molecular weight and fragmentation patterns .
- Thermal Analysis: Measure melting points (e.g., via DSC) to assess purity. For example, unsubstituted 1,5-naphthyridine melts at 89–91°C, while fluorinated derivatives may show higher thermal stability .
- Chromatography: HPLC or GC-MS can resolve impurities and verify synthesis outcomes .
Q. What synthetic routes are available for introducing fluorine at the 4-position of 1,5-naphthyridine?
Fluorination strategies include:
- Halogen Exchange: Replace chlorine in 4-chloro-1,5-naphthyridine (e.g., using KF or AgF under microwave conditions) .
- Direct Electrophilic Fluorination: Employ fluorinating agents like Selectfluor® or -fluoro reagents in polar aprotic solvents (e.g., DMF) .
- Cross-Coupling Reactions: Use Pd-catalyzed coupling (e.g., Buchwald-Hartwig) to introduce fluorine-containing substituents .
Note: Reaction yields depend on solvent choice, temperature, and catalyst activity.
Advanced Research Questions
Q. How does the 4-fluoro substituent influence tautomerism and electronic properties in solution?
Computational studies (e.g., B3LYP/cc-pVDZ with PCM solvation models) reveal:
- Tautomer Stability: Electron-withdrawing groups (e.g., -F) stabilize specific tautomers. For 4-fluoro-1,5-naphthyridine, the enol-keto equilibrium may shift toward the keto form due to fluorine’s inductive effects .
- Dipole Moments: Fluorine increases polarity, enhancing solubility in polar solvents like DMSO or water .
- NBO Analysis: Fluorine withdraws electron density from the naphthyridine ring, altering charge distribution and reactivity toward electrophiles .
Q. What is the role of 4-fluoro-1,5-naphthyridine derivatives in inhibiting TGF-β signaling pathways?
4-Fluoro derivatives are potent TGF-β type I receptor (ALK5) inhibitors:
- Structure-Activity Relationship (SAR): Fluorine at the 4-position enhances binding affinity by forming hydrogen bonds with ALK5’s kinase domain (confirmed via X-ray crystallography) .
- Cellular Assays: Compounds like RepSox (IC = 4–6 nM) block ALK5 autophosphorylation, inducing downstream effects (e.g., Nanog expression in cellular reprogramming) .
- Selectivity: Fluorine reduces off-target interactions with kinases like p38 MAPK, improving specificity .
Q. How do solvent and substituent effects modulate the reactivity of 4-fluoro-1,5-naphthyridine in cross-coupling reactions?
- Solvent Polarity: Polar solvents (e.g., DMF) stabilize transition states in Pd-catalyzed couplings, improving yields .
- Substituent Electronic Effects: Fluorine’s electron-withdrawing nature activates the naphthyridine ring toward nucleophilic aromatic substitution (e.g., amination at C-2 or C-4) .
- Microwave-Assisted Synthesis: Accelerates reactions (e.g., diphosphonylation) by enhancing reagent diffusion and reducing side reactions .
Q. What computational models predict the stability and reactivity of fluorinated naphthyridines in coordination chemistry?
- DFT Calculations: Predict ligand-metal binding modes. For example, 1,5-naphthyridine derivatives form 1D coordination polymers with transition metals (e.g., Cu, Zn) via bidentate bridging .
- Molecular Dynamics (MD): Simulate solvent effects on metal complex stability. Fluorine’s hydrophobicity may influence solubility in aqueous vs. organic media .
Q. How can researchers resolve contradictions in reported synthesis yields for 4-fluoro-1,5-naphthyridine derivatives?
- Reaction Optimization: Screen catalysts (e.g., Pd vs. Cu), solvents, and temperatures. For example, microwave synthesis improves yields (up to 80%) compared to reflux .
- Analytical Validation: Use NMR to quantify fluorination efficiency and detect byproducts .
- Reproducibility: Document precise conditions (e.g., anhydrous vs. hydrated reagents) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
